molecular formula C23H40O3 B14423211 Octadecyl furan-2-carboxylate CAS No. 82701-01-7

Octadecyl furan-2-carboxylate

Cat. No.: B14423211
CAS No.: 82701-01-7
M. Wt: 364.6 g/mol
InChI Key: OEQDALBGMFPWRY-UHFFFAOYSA-N
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Description

Octadecyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an octadecyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Furan-2-carboxylic acid+OctadecanolCatalystOctadecyl furan-2-carboxylate+Water\text{Furan-2-carboxylic acid} + \text{Octadecanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Furan-2-carboxylic acid+OctadecanolCatalyst​Octadecyl furan-2-carboxylate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Octadecyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Octadecyl furan-2-carbinol.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Octadecyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of octadecyl furan-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or modulating membrane-associated processes. The furan ring can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: The parent compound without the octadecyl ester group.

    Octadecyl furan-2-carbinol: The reduced form of octadecyl furan-2-carboxylate.

    Furan-2,5-dicarboxylic acid: A related compound with two carboxyl groups on the furan ring.

Uniqueness

This compound is unique due to the presence of the long octadecyl chain, which imparts amphiphilic properties. This makes it suitable for applications in surfactants and drug delivery systems, where both hydrophobic and hydrophilic interactions are important.

Properties

CAS No.

82701-01-7

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

octadecyl furan-2-carboxylate

InChI

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23(24)22-19-18-21-25-22/h18-19,21H,2-17,20H2,1H3

InChI Key

OEQDALBGMFPWRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CO1

Origin of Product

United States

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